molecular formula C13H17NO4 B3244381 Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 161617-96-5

Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No. B3244381
CAS RN: 161617-96-5
M. Wt: 251.28 g/mol
InChI Key: IFXFHOYJVRMTTO-UHFFFAOYSA-N
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Description

Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO4/c1-2-17-12(15)8-9-14-13(16)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 251.28 .

Mechanism of Action

The mechanism of action of Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate is not fully understood. However, it is believed that the compound acts as a catalyst in chemical reactions, allowing for the formation of new molecules. Additionally, it is believed that the compound may act as a reagent, facilitating the formation of more complex molecules from simpler ones.
Biochemical and Physiological Effects
This compound has been found to have no biochemical or physiological effects on humans. The compound is not metabolized in the body and is not known to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate in laboratory experiments is its high yield and low cost. Additionally, the compound is water-soluble and has no odor or color, making it easy to handle and store. However, the compound is not very stable and can decompose over time.

Future Directions

The potential future applications of Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate include its use in the synthesis of peptide-based drugs, in the synthesis of polymers, and in the synthesis of small molecule drugs. Additionally, the compound could be used in the synthesis of cyclic peptides and in the synthesis of new catalysts. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential effects on humans.

Scientific Research Applications

Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of β-amino acids, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of peptide-based drugs. Additionally, the compound has been used in the synthesis of cyclic peptides, and in the synthesis of small molecule drugs.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-17-12(15)8-9-14-13(16)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXFHOYJVRMTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 3-aminopropionate hydrochloride (2.00 g, 13.0 mmol) was dissolved in dichloromethane (40 ml), and benzyl chloroformate (2.00 ml, 14.1 mmol) was added. With cooling with ice, triethylamine (4.00 ml, 28.9 mmol) was added, followed by stirring at room temperature for 15 hours, then the reaction, liquid was concentrated. Ethyl acetate and water were added, the organic layer was collected, and dried over anhydrous sodium sulfate. The solvent was evaporated away under reduced pressure, the resulting residue was purified by silica gel column chromatography (dichloromethane to dichloromethane:methanol=70:1) to obtain a pale yellow oil (3.26 g, quant).
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Synthesis routes and methods II

Procedure details

Ethyl 3-aminopropionate hydrochloride (10 g) was dissolved in a mixture of tetrahydrofuran (100 ml) and water, which was cooled at 0 to 5° C. in an ice bath and adjusted to pH 8.2 with 30% aqueous sodium hydroxide solution. To a resulting solution was added with care benzyloxycarbonyl chloride (10.3 ml), with maintaining the pH from pH 8.0 to 9.0 with 30% aqueous sodium hydroxide solution at 0 to 5° C. The reaction mixture was extracted with ethyl acetate (300 ml) and organic layer was separated, which was washed two times with saturated sodium chloride in water and dried over magnesium sulfate. Solvent was removed under reduced pressure to give ethyl 3-(benzyloxycarbonylamino)-propionate (15.3 g).
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10 g
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100 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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